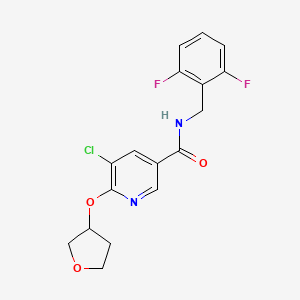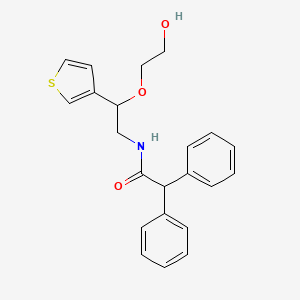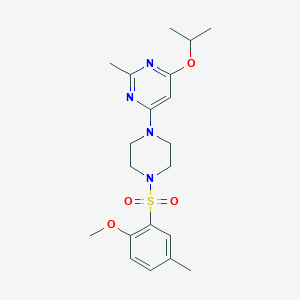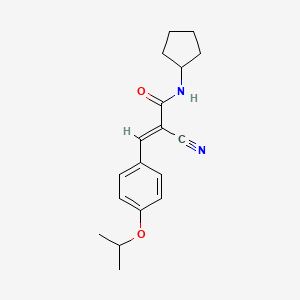
5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. This compound is commonly referred to as "Compound X" in the scientific literature.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in disease progression. For example, studies have shown that this compound can inhibit the activity of certain kinases that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide are complex and varied. This compound has been shown to have effects on multiple systems in the body, including the immune system, the nervous system, and the endocrine system. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in lab experiments include its potential as a therapeutic agent for a variety of diseases, as well as its antimicrobial and anti-inflammatory properties. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for research on 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. Some possible areas of focus include:
1. Further studies on the compound's mechanism of action, including its effects on specific enzymes and proteins.
2. Exploration of the compound's potential as a therapeutic agent for specific diseases, such as cancer and neurodegenerative disorders.
3. Investigation of the compound's potential as an antimicrobial and anti-inflammatory agent.
4. Development of more efficient synthesis methods for the compound.
5. Exploration of the compound's potential as an antioxidant agent.
In conclusion, 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex chemical compound that has potential as a pharmacological agent for a variety of diseases. While there is still much to be learned about its mechanism of action and potential applications, the current research suggests that this compound is a promising area of study for future scientific research.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex process that involves multiple steps. The most commonly used method for synthesizing this compound is through the reaction of 5-chloronicotinic acid with 2,6-difluorobenzyl bromide in the presence of a base. This reaction results in the formation of 5-chloro-2,6-difluorobenzyl nicotinate, which is then converted to the final product through a series of additional steps.
Applications De Recherche Scientifique
The potential applications of 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in scientific research are vast. This compound has been shown to have potential as a therapeutic agent for a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, it has been found to have antimicrobial and anti-inflammatory properties.
Propriétés
IUPAC Name |
5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O3/c18-13-6-10(7-22-17(13)25-11-4-5-24-9-11)16(23)21-8-12-14(19)2-1-3-15(12)20/h1-3,6-7,11H,4-5,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVSKODGTHJQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCC3=C(C=CC=C3F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2460994.png)


![N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2461000.png)
![2-[2-[3-(1,3-benzothiazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2461003.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2461004.png)
![Prop-2-enyl 5-(4-hydroxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2461007.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2461009.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2461013.png)

